molecular formula C8H10ClNO2 B13612429 o-(5-Chloro-2-methoxybenzyl)hydroxylamine

o-(5-Chloro-2-methoxybenzyl)hydroxylamine

Cat. No.: B13612429
M. Wt: 187.62 g/mol
InChI Key: GFGYMCCYOCCAON-UHFFFAOYSA-N
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Description

o-(5-Chloro-2-methoxybenzyl)hydroxylamine: is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol . This compound is characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with a chlorine atom and a methoxy group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(5-Chloro-2-methoxybenzyl)hydroxylamine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: o-(5-Chloro-2-methoxybenzyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: o-(5-Chloro-2-methoxybenzyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It is employed in the formation of oximes and hydrazones, which are important in organic synthesis .

Biology: In biological research, this compound is used to study the effects of hydroxylamine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: It is used as a building block in the synthesis of pharmaceutical intermediates .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of o-(5-Chloro-2-methoxybenzyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound can also undergo redox reactions, where it can be oxidized or reduced, leading to the formation of different products .

Comparison with Similar Compounds

Uniqueness: o-(5-Chloro-2-methoxybenzyl)hydroxylamine is unique due to the presence of both a chlorine atom and a methoxy group on the benzyl ring, which can influence its reactivity and the types of reactions it undergoes.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

O-[(5-chloro-2-methoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10ClNO2/c1-11-8-3-2-7(9)4-6(8)5-12-10/h2-4H,5,10H2,1H3

InChI Key

GFGYMCCYOCCAON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CON

Origin of Product

United States

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